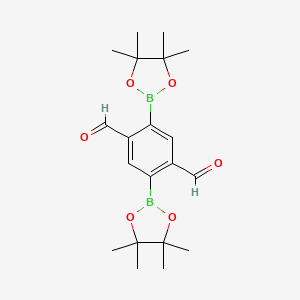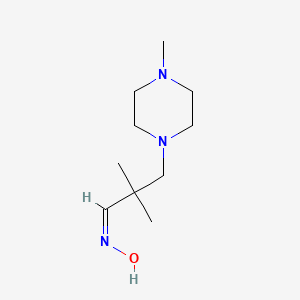
(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal with hydroxylamine . The reaction is typically carried out under mild conditions, with the aldehyde group of the propanal reacting with hydroxylamine to form the oxime.
Analyse Des Réactions Chimiques
(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the piperazine moiety can interact with biological receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime include other piperazine derivatives and oxime-containing compounds. For example:
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal: The precursor to the oxime.
4-methylpiperazine: A simpler piperazine derivative.
Propanal oxime: A simpler oxime compound.
What sets this compound apart is its unique combination of the piperazine and oxime functional groups, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
(NZ)-N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3/b11-8- |
Clé InChI |
YRXNIQZGKXJUFH-FLIBITNWSA-N |
SMILES isomérique |
CC(C)(CN1CCN(CC1)C)/C=N\O |
SMILES canonique |
CC(C)(CN1CCN(CC1)C)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
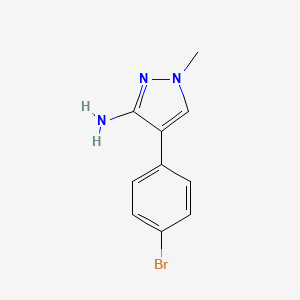
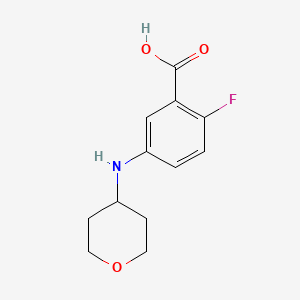
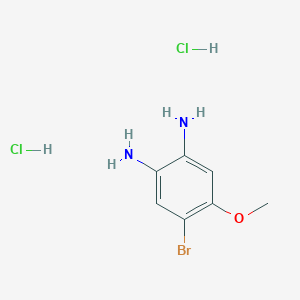
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
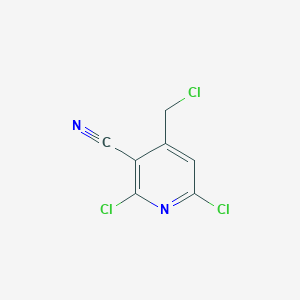
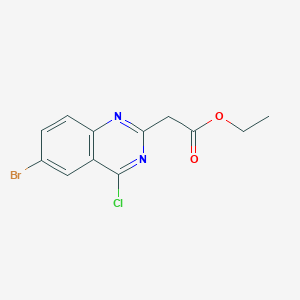

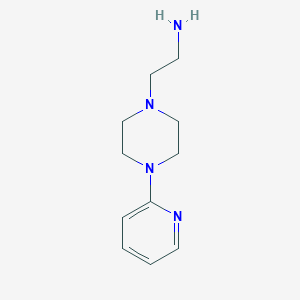
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)

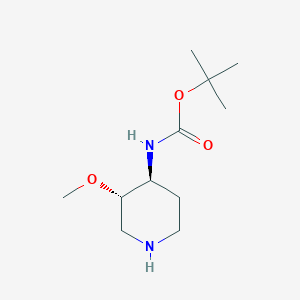
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
